N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran core, a dioxidotetrahydrothiophene moiety, and a thiophene group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the dioxidotetrahydrothiophene and thiophene groups. Key steps include:
Formation of the Benzofuran Core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene group.
Attachment of the Thiophene Group: This is typically done through substitution reactions, where the thiophene group is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability . By binding to these channels, the compound modulates their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often display comparable chemical reactivity and biological properties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H25NO4S2 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO4S2/c1-13-5-6-18-16(4)21(27-20(18)15(13)3)22(24)23(11-19-14(2)7-9-28-19)17-8-10-29(25,26)12-17/h5-7,9,17H,8,10-12H2,1-4H3 |
InChI Key |
HVFZHGSAZSNGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
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